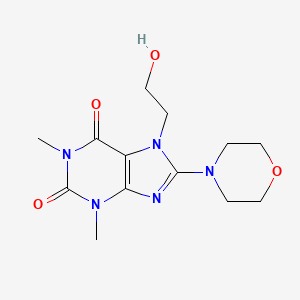![molecular formula C26H14ClN3O7 B15010198 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid is a complex organic compound that features a benzo[de]isoquinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: Introduction of a nitro group into the benzo[de]isoquinoline core.
Chlorination: Introduction of a chlorine atom at the desired position on the benzoic acid ring.
Coupling Reaction: Formation of the amide bond between the benzoic acid derivative and the benzo[de]isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Fluorescent Sensors: The compound’s structure allows it to be used in the development of fluorescent sensors for detecting various ions and molecules.
Biology
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzo[de]isoquinoline core can interact with various biomolecules. These interactions can modulate biological pathways, making the compound useful in research and therapeutic applications.
相似化合物的比较
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar in structure but lacks the benzo[de]isoquinoline core.
5-chloro-2-nitrobenzoic acid: Similar but with different substitution patterns.
Uniqueness
The presence of the benzo[de]isoquinoline core in 5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid provides unique properties, such as enhanced fluorescence and specific biological interactions, distinguishing it from other similar compounds.
属性
分子式 |
C26H14ClN3O7 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC 名称 |
5-chloro-2-[[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H14ClN3O7/c27-14-7-9-20(19(12-14)26(34)35)28-23(31)13-3-1-4-15(11-13)29-24(32)17-6-2-5-16-21(30(36)37)10-8-18(22(16)17)25(29)33/h1-12H,(H,28,31)(H,34,35) |
InChI 键 |
ZLJKCQOPBCADFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C(=O)NC5=C(C=C(C=C5)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)

![2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15010144.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)
![Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate](/img/structure/B15010165.png)
![N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15010180.png)
![N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15010188.png)
![5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole](/img/structure/B15010190.png)
![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15010201.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B15010209.png)
![N~1~-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B15010212.png)
![(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone](/img/structure/B15010214.png)
